![molecular formula C18H16N2O2 B3918833 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide CAS No. 6195-43-3](/img/structure/B3918833.png)
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide
Overview
Description
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide, also known as PEP005, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the family of ingenol derivatives, which are natural products found in the sap of the Euphorbia plant. The synthesis of PEP005 has been achieved through various methods, and its mechanism of action has been extensively investigated.
Mechanism of Action
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide activates the PKC pathway, which leads to the induction of apoptosis in cancer cells. PKC is a family of serine/threonine kinases that regulate various cellular processes, including proliferation, differentiation, and apoptosis. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide specifically activates PKC isoforms δ and ε, which leads to the activation of downstream signaling pathways that induce apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been shown to induce apoptosis in cancer cells, while sparing normal cells. This selectivity is thought to be due to the differential expression of PKC isoforms in cancer cells compared to normal cells. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has also been shown to inhibit the growth of cancer cells, reduce tumor size, and enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other cancer treatments, and the exploration of its mechanism of action in more detail. Additionally, the use of 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide in other diseases, such as inflammatory disorders, is an area of potential future research.
Scientific Research Applications
2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and its mechanism of action involves the activation of protein kinase C (PKC) isoforms. 2-cyano-3-[4-(1-phenylethoxy)phenyl]acrylamide has been tested in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
properties
IUPAC Name |
(E)-2-cyano-3-[4-(1-phenylethoxy)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(15-5-3-2-4-6-15)22-17-9-7-14(8-10-17)11-16(12-19)18(20)21/h2-11,13H,1H3,(H2,20,21)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGIZCWHXWZRA-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417560 | |
Record name | STK018577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[4-(1-phenylethoxy)phenyl]prop-2-enamide | |
CAS RN |
6195-43-3 | |
Record name | STK018577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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